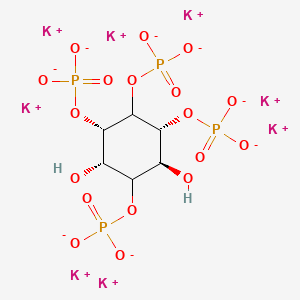

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3). It is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase with an IC50 of approximately 150 nM . It facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC .

Molecular Structure Analysis

The molecular weight of the compound is 804.73 and its molecular formula is C6H8O18P4K8 . The specific structure analysis is not provided in the search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 804.73 and a molecular formula of C6H8O18P4K8 . It is recommended to be stored in a desiccated state at -20°C .Wissenschaftliche Forschungsanwendungen

Second Messenger Role

“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is suggested to play a second-messenger role different from that of Ins (1,4,5)P3 . This means it can transmit signals from receptors on the cell surface to target molecules inside the cell, initiating a series of intracellular reactions.

Calcium Mobilization

This compound is a weak agonist of Ca2+ mobilizing receptors . It is reported to mobilize intracellular Ca2+ stores in saponin-permeabilized SH-SY5Y neuroblastoma cells . This suggests its potential use in studying calcium signaling pathways in various cell types.

Inhibition of Ins (1,4,5)P3 5-Phosphatase

“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is a potent inhibitor of Ins (1,4,5)P3 5-phosphatase . This enzyme is involved in the metabolism of inositol phosphates, which are important for cellular processes like signal transduction, cell growth, and apoptosis.

Facilitation of Calcium Influx

This compound facilitates Ca2+ influx by sensitizing Ins (1,4,5)P3-mediated activation of ICRAC . ICRAC, or calcium release-activated calcium current, is a type of current that is activated upon depletion of intracellular calcium stores.

Neuroblastoma Research

The compound’s ability to mobilize intracellular Ca2+ stores in SH-SY5Y neuroblastoma cells suggests its potential application in neuroblastoma research. Neuroblastoma is a type of cancer that starts in certain very early forms of nerve cells found in an embryo or fetus.

Phosphorylation Product of Inositol 1,4,5-Trisphosphate

“D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt” is a phosphorylation product of inositol 1,4,5-trisphosphate (Ins (1,4,5)P3) . This suggests its role in the study of phosphorylation processes, which are crucial for many cellular functions.

Wirkmechanismus

Target of Action

The primary target of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) 5-phosphatase . This enzyme plays a crucial role in the phosphoinositide signaling pathway, which is involved in various cellular processes, including calcium signaling .

Mode of Action

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase . By inhibiting this enzyme, it prevents the dephosphorylation of Ins(1,4,5)P3, leading to an increase in the levels of Ins(1,4,5)P3 . This compound also facilitates calcium influx by sensitizing Ins(1,4,5)P3-mediated activation of ICRAC .

Biochemical Pathways

The inhibition of Ins(1,4,5)P3 5-phosphatase by D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt affects the phosphoinositide signaling pathway . This pathway is crucial for intracellular calcium signaling. By increasing the levels of Ins(1,4,5)P3, this compound enhances the release of calcium from intracellular stores, thereby influencing various downstream cellular processes that are regulated by calcium .

Result of Action

The result of the action of D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt is an increase in intracellular calcium levels . This can have various effects on the cell, depending on the specific cellular context. For example, it can influence cell proliferation, differentiation, and apoptosis, among other processes .

Eigenschaften

IUPAC Name |

octapotassium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8K/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDLWTQSZUMYYND-QAVKKEKOSA-F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8K8O18P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

804.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-myo-Inositol-1,3,4,5-tetrakisphosphate, octapotassium salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)